molecular formula C13H11ClO3S B3072064 4-(m-Tolyloxy)benzenesulfonyl chloride CAS No. 1016513-15-7

4-(m-Tolyloxy)benzenesulfonyl chloride

Cat. No.: B3072064
CAS No.: 1016513-15-7
M. Wt: 282.74 g/mol
InChI Key: JDVZTWUXYRFLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

4-(m-Tolyloxy)benzenesulfonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 4-(m-tolyloxy)benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction typically proceeds as follows:

4-(m-Tolyloxy)benzenesulfonic acid+SOCl24-(m-Tolyloxy)benzenesulfonyl chloride+SO2+HCl\text{4-(m-Tolyloxy)benzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(m-Tolyloxy)benzenesulfonic acid+SOCl2​→4-(m-Tolyloxy)benzenesulfonyl chloride+SO2​+HCl

In industrial settings, the production of sulfonyl chlorides often involves the use of chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) as chlorinating agents . These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

4-(m-Tolyloxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(m-Tolyloxy)benzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is a strong electrophile, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

4-(m-Tolyloxy)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as benzenesulfonyl chloride and p-toluenesulfonyl chloride . While all these compounds share the sulfonyl chloride functional group, this compound is unique due to the presence of the m-tolyloxy substituent, which can influence its reactivity and applications.

Similar Compounds

Properties

IUPAC Name

4-(3-methylphenoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-10-3-2-4-12(9-10)17-11-5-7-13(8-6-11)18(14,15)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVZTWUXYRFLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(m-Tolyloxy)benzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-(m-Tolyloxy)benzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-(m-Tolyloxy)benzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
4-(m-Tolyloxy)benzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-(m-Tolyloxy)benzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
4-(m-Tolyloxy)benzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.